

Sophoradiol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Sophoradiol

Cat. No.: B1243656

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Abstract

Sophoradiol, a pentacyclic triterpenoid compound, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. Primarily isolated from the roots of *Sophora flavescens* and other plants, this natural product has demonstrated potent anti-inflammatory, anti-cancer, and anti-viral properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Sophoradiol**. It includes detailed experimental protocols for its extraction, purification, and for the investigation of its biological effects, alongside visual representations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Sophoradiol is a pentacyclic triterpenoid belonging to the oleanane series. Its structure features a hydroxyl group at the 3 β and 22 β positions and a double bond between carbons 12 and 13.^[1]

Table 1: Chemical and Physical Properties of **Sophoradiol**

| Property | Value | Reference |
|------------------|--|-----------|
| IUPAC Name | (3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydronicene-3,9-diol | [1] |
| Synonyms | olean-12-ene-3 β ,22 β -diol, 12-oleanene-3 β ,22 β -diol | [1] |
| CAS Number | 6822-47-5 | [2] |
| Chemical Formula | C ₃₀ H ₅₀ O ₂ | [2] |
| Molecular Weight | 442.72 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | Not available | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | |
| LogP | 7.14 | [2] |

Table 2: Spectroscopic Data of **Sophoradiol**

| Technique | Data |
|---|--|
| ^1H NMR (CDCl_3 , 500 MHz) δ (ppm) | Signals corresponding to olefinic protons, carbinolic protons, and multiple methyl groups are characteristic. Specific shifts would be obtained from experimental data. |
| ^{13}C NMR (CDCl_3 , 125 MHz) δ (ppm) | Characteristic signals for olefinic carbons, carbons bearing hydroxyl groups, and numerous aliphatic and methyl carbons are observed. |
| FT-IR (KBr) ν (cm^{-1}) | Broad absorption band for hydroxyl groups ($\sim 3400\text{ cm}^{-1}$), C-H stretching ($\sim 2900\text{--}3000\text{ cm}^{-1}$), and C=C stretching ($\sim 1650\text{ cm}^{-1}$). |
| UV-Vis (MeOH) λ_{max} (nm) | Typically, triterpenoids like Sophoradiol do not show strong absorption in the UV-Vis spectrum due to the lack of extensive chromophores. |
| Mass Spectrometry (EI-MS) m/z | Molecular ion peak $[\text{M}]^+$ at approximately 442, with fragmentation patterns corresponding to the loss of water and other characteristic fragments of the oleanane skeleton. |

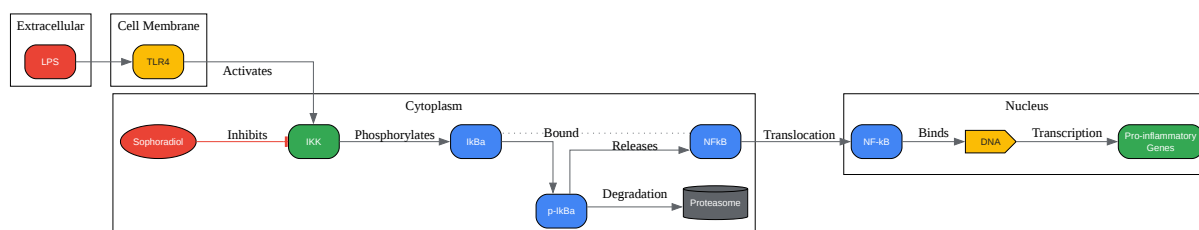
Biological Activities and Mechanisms of Action

Sophoradiol exhibits a range of biological activities, with its anti-inflammatory, anti-cancer, and anti-viral effects being the most extensively studied.

Anti-inflammatory Activity

The anti-inflammatory properties of **Sophoradiol** are primarily attributed to its ability to suppress the production of pro-inflammatory mediators. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. In unstimulated cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B α . Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), I κ B α is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Sophoradiol has been shown to inhibit the degradation of I κ B α , thereby preventing NF- κ B activation.

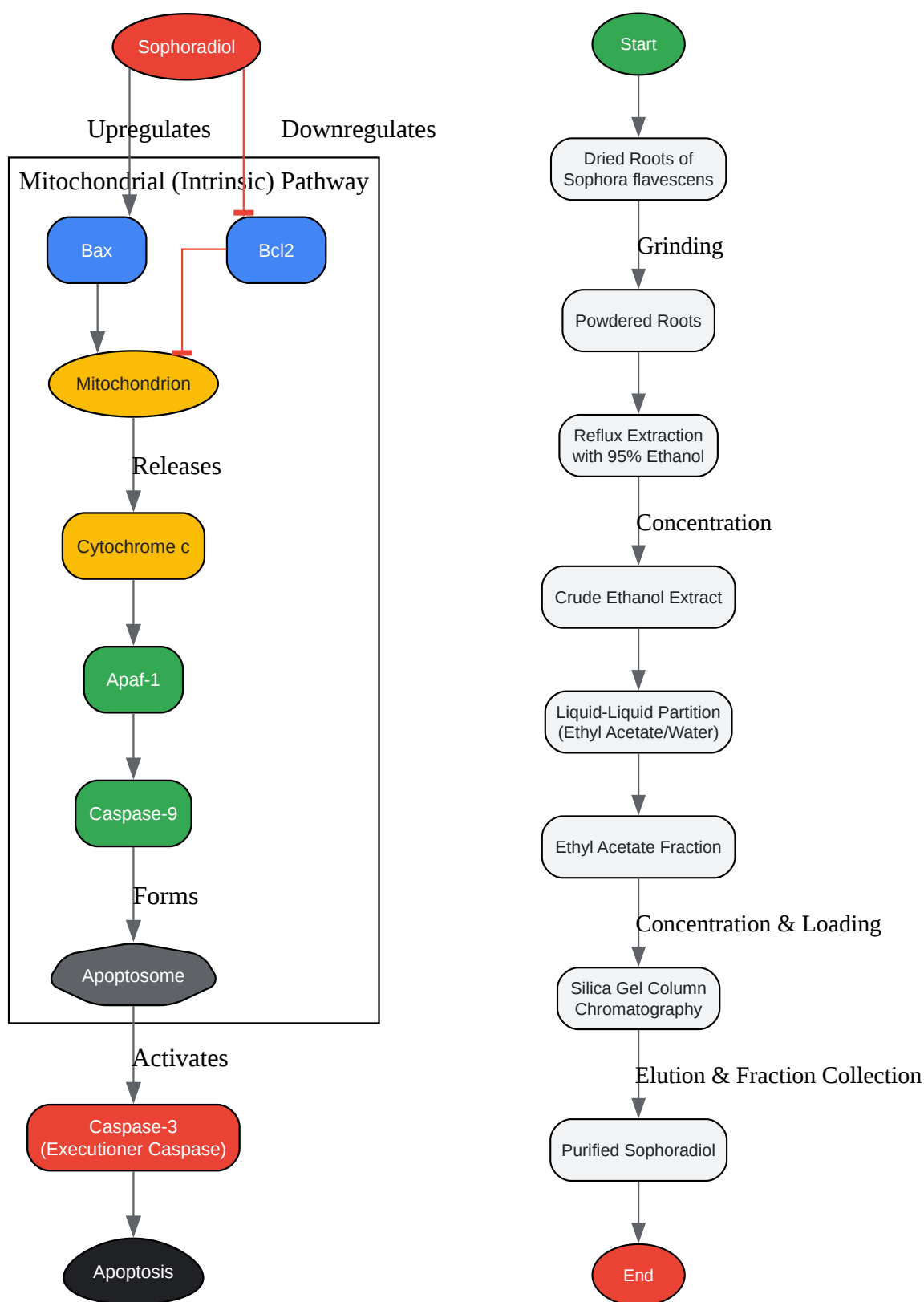


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Caption: Sophoradiol inhibits the NF-κB signaling pathway.

Anti-cancer Activity

Sophoradiol has demonstrated cytotoxic effects against various cancer cell lines. Its anti-cancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. The apoptotic process is initiated through both intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases, a family of proteases that execute cell death.



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